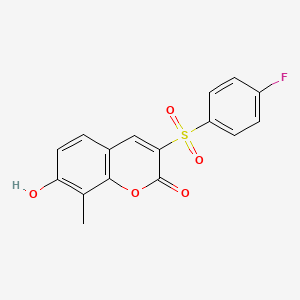

3-(4-Fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

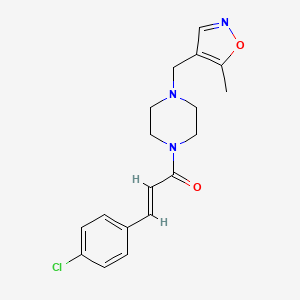

The compound "3-(4-Fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one" is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide compounds with similar structural motifs, such as the presence of a fluorophenylsulfonyl group and a hydroxy function, which are relevant to the analysis of the compound . For instance, the nonsteroidal antiandrogen ICI 176334, which contains a 4-fluorophenylsulfonyl group, has been studied for its potential in treating androgen-responsive diseases .

Synthesis Analysis

The synthesis of related compounds involves the resolution of enantiomers through chromatographic separation and the use of asymmetric synthesis for establishing absolute configuration . Another approach includes the preparation of substituted derivatives through reactions with carbanions derived from isocyanoacetates, leading to various products depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using spectroscopic and magnetic resonance techniques. For example, the structure of a polymer derived from a reaction involving bis(4-fluorophenyl)sulfone was determined using NMR and FT-IR spectroscopy .

Chemical Reactions Analysis

The chemical behavior of sulfonamide compounds includes their ability to form complexes with divalent metal ions, as demonstrated by a fluorophore that complexes with zinc(II) and other metal ions . Additionally, the reactivity of fluorophenylsulfonyl compounds in Michael addition reactions has been explored, leading to various pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related sulfonamide compounds have been studied in the context of their biological activity. For instance, the antiandrogen activity of various sulfone and sulfoxide derivatives has been tested, revealing differences in agonist and antagonist behavior . Potentiometric and fluorescence studies have also been conducted to understand the complexation behavior of sulfonamide derivatives with metal ions .

Aplicaciones Científicas De Investigación

Synthesis and Antiandrogen Activity

One study discusses the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including compounds with 3-(substituted thio)-2-hydroxypropionanilides structures, some of which are related to 3-(4-Fluorophenyl)sulfonyl derivatives. These compounds were evaluated for their antiandrogen activity, leading to the discovery of potent antiandrogens that are peripherally selective. This research indicates the potential application of these compounds in the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Proton Exchange Membranes for Fuel Cells

Another application involves the development of proton exchange membranes for fuel cells. A study synthesizes new sulfonated side-chain grafting units containing sulfonic acid groups, using derivatives that include the fluorophenyl group for the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials show high proton conductivity and are characterized as promising for polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

Antiproliferative Agents

Research on the synthesis of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives reveals antiproliferative activities against various cancer cell lines. This indicates the potential use of these compounds in cancer treatment, showcasing the versatility of the fluorophenyl sulfone moiety in therapeutic applications (Pawar, Pansare, & Shinde, 2018).

Anion Exchange Polymer Electrolytes

A study on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesizes these materials via activated fluorophenyl-amine reaction. This research highlights the application of such materials in improving the performance of polymer electrolytes, with potential benefits for energy storage and conversion technologies (Kim, Labouriau, Guiver, & Kim, 2011).

Propiedades

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-9-13(18)7-2-10-8-14(16(19)22-15(9)10)23(20,21)12-5-3-11(17)4-6-12/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXVXAYNUIDLKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2507880.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)